molecular formula C22H21N3O3 B5490679 ethyl {4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate

ethyl {4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate

Cat. No. B5490679
M. Wt: 375.4 g/mol
InChI Key: HLSJQOZLTLAVGO-BOPFTXTBSA-N
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Description

Ethyl {4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of benzimidazole derivatives.

Mechanism of Action

The mechanism of action of ethyl {4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate involves the inhibition of various cellular processes. It inhibits the activity of enzymes such as topoisomerase II, which is involved in DNA replication. It also inhibits the activity of NF-κB, which is a transcription factor involved in the regulation of inflammatory response. Moreover, it inhibits the activity of various kinases such as JNK, ERK, and p38, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Ethyl {4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate has various biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspases. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. It inhibits the growth of bacteria and fungi by disrupting their cell wall synthesis. Moreover, it has shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl {4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate in lab experiments include its potent anti-cancer, anti-inflammatory, anti-bacterial, and anti-fungal properties. It is also relatively easy to synthesize and purify. However, the limitations include its low solubility in water, which may affect its bioavailability. Moreover, its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on ethyl {4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate. One direction is to study its potential in treating other diseases such as Alzheimer's and Parkinson's disease. Another direction is to optimize its structure to improve its potency and solubility. Moreover, studying its mechanism of action in more detail may lead to the development of new drugs with similar properties. Additionally, exploring its potential in combination therapy with other drugs may enhance its efficacy.

Synthesis Methods

The synthesis of ethyl {4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate involves the reaction between 4-hydroxyphenylacetic acid ethyl ester and 2-cyano-3-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide under reflux conditions. The final product is obtained by purification through column chromatography.

Scientific Research Applications

Ethyl {4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate has shown potential in various scientific research applications. It has been studied for its anti-cancer properties, where it inhibits the growth of cancer cells by inducing apoptosis. It has also been studied for its anti-inflammatory properties, where it reduces the production of pro-inflammatory cytokines. Moreover, it has been studied for its anti-bacterial and anti-fungal properties, where it inhibits the growth of bacteria and fungi.

properties

IUPAC Name

ethyl 2-[4-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-4-27-21(26)13-28-18-7-5-16(6-8-18)11-17(12-23)22-24-19-9-14(2)15(3)10-20(19)25-22/h5-11H,4,13H2,1-3H3,(H,24,25)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSJQOZLTLAVGO-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C=C(C#N)C2=NC3=C(N2)C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC=C(C=C1)/C=C(/C#N)\C2=NC3=C(N2)C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl {4-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate

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